N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide
Description
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and sulfonamide groups
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S2/c1-16(2)23(20,21)17-8-5-12(6-9-17)10-15-22(18,19)13-4-3-7-14-11-13/h3-4,7,11-12,15H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELQLSGAWIGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylsulfamoyl group. The pyridine ring is then attached, and finally, the sulfonamide group is introduced. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-2-sulfonamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-4-sulfonamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonyl chloride
Uniqueness
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to delve into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNOS
- Molecular Weight: 362.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 2097883-31-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors within biological pathways. The compound is believed to inhibit certain enzyme activities, modulate receptor signaling, and interfere with cellular processes, which can lead to various therapeutic effects.
Therapeutic Applications
-
Antiviral Activity:
- Recent studies have indicated that sulfonamide derivatives can act as inhibitors of HIV-1 reverse transcriptase (RT), with some compounds exhibiting significant antiviral activity. For instance, modifications similar to those found in this compound have demonstrated promising results against HIV strains, indicating potential as a therapeutic agent for HIV treatment .
- Antihistaminic Effects:
-
Enzyme Inhibition:
- The compound may also exhibit inhibitory effects on various enzymes, which could be beneficial in treating conditions related to enzyme dysregulation.
Case Study 1: Antiviral Efficacy
A study focusing on sulfonamide substituted indolylarylsulfones revealed that compounds structurally similar to this compound showed significant inhibitory activity against HIV-1. The compound R 10L 4 demonstrated an EC value of 0.007 μmol/L against wild-type HIV-1, highlighting the effectiveness of sulfonamide modifications in enhancing antiviral properties .
Case Study 2: Structure-Activity Relationship (SAR)
Research on a series of piperidine derivatives has illustrated the importance of structural modifications in enhancing biological activity. By systematically altering substituents on the piperidine ring, researchers identified key features that contributed to increased selectivity and potency against target enzymes and receptors .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Q & A
Q. Key Considerations :
- Use anhydrous solvents to prevent hydrolysis of sulfonamide groups.
- Monitor reaction progress via TLC or LC-MS.
How can the structural identity of this compound be confirmed?
Basic Research Question
A combination of analytical techniques is required:
- NMR Spectroscopy : - and -NMR to verify substituent positions and integration ratios (e.g., dimethylsulfamoyl protons at δ ~2.8–3.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. Case Study :
- A 20% yield increase was achieved by replacing DMF with THF in the coupling step, reducing side-product formation .
How should conflicting data on biological activity be resolved?
Advanced Research Question
Contradictions in receptor binding or enzyme inhibition data can arise from assay variability. Mitigation strategies:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Reproducibility Studies : Replicate experiments across multiple labs with standardized protocols.
- Structural Analysis : Compare binding poses via molecular docking (e.g., using AutoDock Vina) to identify key interactions .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate solvation behavior in explicit water models to assess solubility .
Q. Example Prediction :
| Property | Predicted Value |
|---|---|
| logP | 1.8 ± 0.3 |
| HIA (Human Absorption) | 92% |
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .
How can solubility challenges in aqueous buffers be addressed?
Advanced Research Question
- Co-Solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility .
- pH Adjustment : Ionize sulfonamide groups by preparing sodium salts at pH > 8.5 .
What strategies improve compound stability during storage?
Advanced Research Question
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
- Light Sensitivity : Use amber vials to protect against photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
